(5E)-3-(1,3-benzodioxol-5-yl)-6-hydroxy-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione
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Overview
Description
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound with a unique structure that includes a benzodioxole ring, a furan ring, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by their coupling with the diazinane trione core. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzodioxole and furan rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with applications in biological research.
Uniqueness
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(PHENYLSULFANYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C22H14N2O6S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H14N2O6S/c25-20-16(11-14-7-9-19(30-14)31-15-4-2-1-3-5-15)21(26)24(22(27)23-20)13-6-8-17-18(10-13)29-12-28-17/h1-11H,12H2,(H,23,25,27)/b16-11+ |
InChI Key |
JVMNIUOAKSQUPT-LFIBNONCSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)SC5=CC=CC=C5)/C(=O)NC3=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)SC5=CC=CC=C5)C(=O)NC3=O |
Origin of Product |
United States |
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